

synthesis and characterization of 5-Chloro-N1-methylbenzene-1,2-diamine

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Compound of Interest

Compound Name: 5-Chloro-N1-methylbenzene-1,2-diamine

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An In-Depth Technical Guide to the Synthesis and Characterization of **5-Chloro-N1-methylbenzene-1,2-diamine**

This guide provides a comprehensive overview of the synthesis and characterization of **5-Chloro-N1-methylbenzene-1,2-diamine** (CAS No: 84859-27-8), a valuable intermediate in the development of novel pharmaceutical compounds and specialty chemicals.^[1] The methodologies detailed herein are grounded in established chemical principles, offering researchers and drug development professionals a robust framework for the preparation and validation of this key building block.

Compound Overview and Strategic Importance

5-Chloro-N1-methylbenzene-1,2-diamine, with the molecular formula $C_7H_9ClN_2$, is a substituted o-phenylenediamine.^[2] The strategic placement of the chloro, methylamino, and primary amino groups on the benzene ring imparts a unique reactivity profile, making it a versatile precursor for the synthesis of various heterocyclic systems, such as benzodiazepines and benzimidazoles, which are core scaffolds in many therapeutic agents.^{[3][4]} The precise control over its synthesis and the rigorous confirmation of its structure and purity are paramount to ensuring the quality and efficacy of downstream products.

Property	Value	Source
CAS Number	84859-27-8	
Molecular Formula	C ₇ H ₉ CIN ₂	[2]
Molecular Weight	156.61 g/mol	[2]
IUPAC Name	5-Chloro-N1-methylbenzene-1,2-diamine	[2]
SMILES	CSc1cc(ccc1N)Cl	[2]

Strategic Synthesis Pathway

The synthesis of **5-Chloro-N1-methylbenzene-1,2-diamine** is most effectively achieved through a regioselective, two-step process commencing with 4-chloro-2-nitroaniline. This precursor is readily available and allows for the strategic introduction of the methyl group prior to the reduction of the nitro functionality, which is a common and high-yielding transformation. [\[5\]](#) This approach circumvents the challenges associated with the direct, selective methylation of 4-chloro-o-phenylenediamine, where over-methylation and isomeric mixtures are common pitfalls.[\[6\]](#)[\[7\]](#)

The selected pathway involves:

- N-Methylation: Selective methylation of the amino group of 4-chloro-2-nitroaniline to yield N-methyl-4-chloro-2-nitroaniline.
- Nitro Group Reduction: Reduction of the nitro group to a primary amine, affording the final product.



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Caption: Synthetic workflow for **5-Chloro-N1-methylbenzene-1,2-diamine**.

Experimental Protocol: Synthesis

Expert Insight: This protocol prioritizes safety, selectivity, and yield. The choice of dimethyl sulfate for methylation is cost-effective, though it is highly toxic and must be handled with extreme care. The use of potassium carbonate as a base is crucial to deprotonate the aniline, facilitating nucleophilic attack. The subsequent reduction using tin(II) chloride is a classic and reliable method for converting aromatic nitro compounds to anilines, particularly effective in the presence of other functional groups.[8]

Step 1: Synthesis of N-Methyl-4-chloro-2-nitroaniline

- Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-chloro-2-nitroaniline (17.26 g, 0.1 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol) in 100 mL of acetone.
- Methylation: Stir the suspension vigorously. From the dropping funnel, add dimethyl sulfate (13.88 g, 0.11 mol) dropwise over 30 minutes. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.
- Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone (2 x 20 mL). Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.
- Purification: Recrystallize the crude product from ethanol to yield N-methyl-4-chloro-2-nitroaniline as a yellow-orange solid.[9]

Step 2: Synthesis of **5-Chloro-N1-methylbenzene-1,2-diamine**

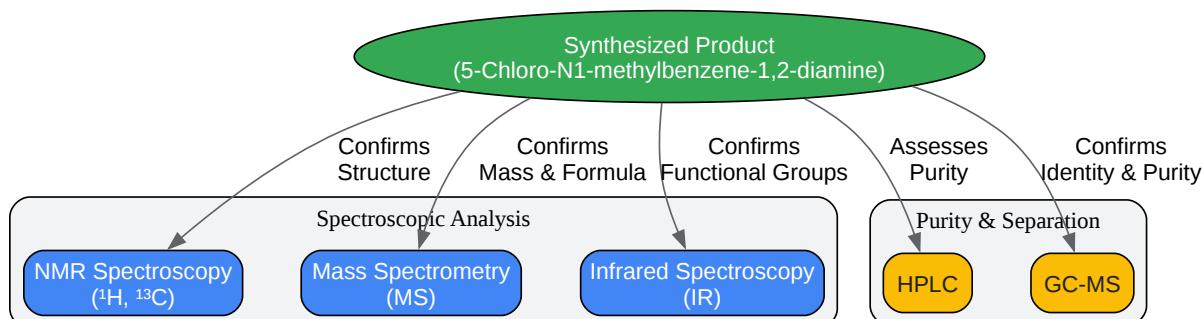
- Reaction Setup: In a 500 mL round-bottom flask, suspend the synthesized N-methyl-4-chloro-2-nitroaniline (18.66 g, 0.1 mol) in 150 mL of ethanol.
- Reduction: To this suspension, add a solution of tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (80 g, 0.35 mol) in 100 mL of concentrated hydrochloric acid (HCl) portion-wise. The reaction is

highly exothermic; control the addition rate to maintain a gentle reflux.

- Reaction Completion: After the addition, continue to stir the mixture at 50-60°C for 2-3 hours. The color of the solution should change from yellow/orange to a lighter shade.
- Work-up and Neutralization: Cool the reaction mixture in an ice bath and slowly neutralize by adding a 40% aqueous sodium hydroxide (NaOH) solution until the pH is approximately 10-12. This will precipitate tin hydroxides. Caution: This step is highly exothermic.
- Extraction: Filter the mixture through a pad of Celite to remove the tin salts, washing the pad with ethyl acetate (3 x 50 mL). Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
- Final Purification: Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and evaporate the solvent under reduced pressure to yield the crude **5-Chloro-N1-methylbenzene-1,2-diamine**. Further purification can be achieved by column chromatography on silica gel if required.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.



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Caption: Integrated analytical workflow for compound characterization.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for **5-Chloro-N1-methylbenzene-1,2-diamine**.

Analysis Technique	Expected Results	Rationale
¹ H NMR (400 MHz, CDCl ₃)	δ 6.8-7.2 (m, 3H, Ar-H), ~4.5 (br s, 2H, -NH ₂), ~3.8 (br s, 1H, -NHCH ₃), 2.85 (s, 3H, -CH ₃)	The aromatic protons will appear as multiplets. The amine protons are broad and may exchange with D ₂ O. The methyl group appears as a sharp singlet.
¹³ C NMR (100 MHz, CDCl ₃)	δ 140-145 (C-N), 115-130 (Ar-C), ~31 (CH ₃)	Aromatic carbons will be in the typical downfield region. The aliphatic methyl carbon will be significantly upfield.
Mass Spec. (EI)	m/z 156 (M ⁺), 158 (M ⁺⁺²)	The molecular ion peak (M ⁺) corresponds to the molecular weight. The M ⁺⁺² peak, with an intensity of approximately one-third of M ⁺ , is characteristic of a monochlorinated compound. [10]
IR (KBr, cm ⁻¹)	3400-3200 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1620 (C=C stretch), 800-850 (C-Cl stretch)	The distinct N-H stretching bands confirm the presence of both primary and secondary amines. The C-Cl stretch provides evidence of halogenation. [11]
HPLC	Single major peak (>98% purity)	Demonstrates the purity of the isolated compound.

Safety and Handling

Substituted anilines and their precursors are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[12\]](#) All synthetic steps should be performed in a well-ventilated fume hood. Dimethyl sulfate is a potent carcinogen and highly corrosive; specialized handling procedures are required. Waste should be disposed of according to institutional and local regulations.

Conclusion

This guide outlines a reliable and verifiable pathway for the synthesis and characterization of **5-Chloro-N1-methylbenzene-1,2-diamine**. By adhering to the detailed protocols and employing the described analytical techniques, researchers can confidently produce and validate this important chemical intermediate for its application in pharmaceutical research and development and other advanced scientific fields.

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